molecular formula C22H21NO6S B2494426 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2138194-65-5

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Cat. No. B2494426
CAS RN: 2138194-65-5
M. Wt: 427.47
InChI Key: JJRDFKRMFRCTIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda^6-thia-2-azaspiro[3.4]octane-8-carboxylic acid often involves complex reactions, including stereoselective syntheses, to achieve the desired spirocyclic and bicyclic frameworks. For example, the synthesis of bicycles derived from tartaric acid and α-amino acids has been explored to create novel classes of dipeptide isosteres based on enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (Guarna et al., 1999). These methodologies provide a foundation for synthesizing structurally complex compounds with potential biological activity.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been used in the synthesis of various cyclopropanecarboxylic acids and derivatives, demonstrating its role in the formation of structurally diverse compounds. The reaction pathways often involve intricate steps such as Curtius-type reactions and treatment with various chemical agents, leading to the formation of different stereochemical configurations (Izquierdo et al., 1985). Additionally, the study of supramolecular arrangements based on derivatives of similar compounds has provided insights into the relationship between molecular structure and crystal structure, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).

Chemical Reactions and Properties

In chemical research, similar compounds have been involved in reactions with primary aliphatic alcohols, leading to the formation of alkyl cyclopropanecarboxylates, indicating their reactivity and potential applications in chemical synthesis (Kayukova et al., 2006). The electrophilic amination of C-H-acidic compounds with derivatives has also been studied, showcasing the compound's versatility in synthesizing complex molecules with potential applications in various fields (Andreae et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S/c24-20(25)19-10-30(27,28)13-22(19)11-23(12-22)21(26)29-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRDFKRMFRCTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CS1(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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